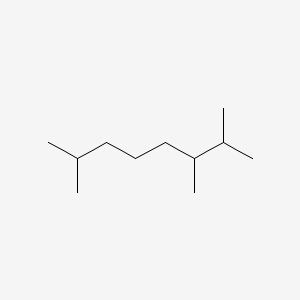
2,3,7-Trimethyloctane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3,7-Trimethyloctane is an organic compound with the molecular formula C11H24. It belongs to the class of alkanes, which are saturated hydrocarbons containing only single bonds between carbon atoms. This compound is characterized by its branched structure, with three methyl groups attached to the octane backbone at positions 2, 3, and 7 .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,3,7-Trimethyloctane can be achieved through various organic reactions. One common method involves the alkylation of octane with methylating agents under controlled conditions. For instance, the Friedel-Crafts alkylation reaction can be employed, where octane reacts with methyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Industrial Production Methods: Industrial production of this compound typically involves the catalytic hydrogenation of precursor compounds. This process ensures high yield and purity of the final product. The reaction is carried out under high pressure and temperature, using catalysts like palladium or platinum on carbon supports .
Chemical Reactions Analysis
Types of Reactions: 2,3,7-Trimethyloctane undergoes several types of chemical reactions, including:
Oxidation: When exposed to strong oxidizing agents such as potassium permanganate or chromic acid, this compound can be oxidized to form corresponding alcohols, ketones, or carboxylic acids.
Reduction: Reduction reactions are less common for alkanes, but under specific conditions, hydrogenation can further saturate any unsaturated bonds present.
Substitution: Halogenation reactions, such as chlorination or bromination, can occur in the presence of UV light or heat, leading to the formation of haloalkanes.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromic acid (H2CrO4)
Reduction: Hydrogen gas (H2) with palladium or platinum catalysts
Substitution: Chlorine (Cl2) or bromine (Br2) with UV light or heat
Major Products Formed:
Oxidation: Alcohols, ketones, carboxylic acids
Reduction: Fully saturated hydrocarbons
Substitution: Haloalkanes
Scientific Research Applications
2,3,7-Trimethyloctane finds applications in various scientific research fields:
Chemistry: Used as a reference compound in studies of hydrocarbon behavior and properties.
Biology: Employed in the study of lipid metabolism and interactions within biological membranes.
Medicine: Investigated for its potential use in drug delivery systems due to its hydrophobic nature.
Industry: Utilized as a solvent and in the formulation of specialty chemicals
Mechanism of Action
The mechanism of action of 2,3,7-Trimethyloctane primarily involves its interactions with other molecules due to its hydrophobic nature. In biological systems, it can integrate into lipid bilayers, affecting membrane fluidity and permeability. Its molecular targets include lipid molecules and membrane proteins, influencing various cellular processes .
Comparison with Similar Compounds
- 2,2,7-Trimethyloctane
- 2,4,7-Trimethyloctane
- 2,2,3-Trimethyloctane
Comparison: 2,3,7-Trimethyloctane is unique due to the specific positions of its methyl groups, which influence its physical and chemical properties. Compared to its isomers, it may exhibit different boiling points, melting points, and reactivity patterns. For instance, 2,2,7-Trimethyloctane has a different arrangement of methyl groups, leading to variations in its steric hindrance and overall molecular shape .
Properties
CAS No. |
62016-34-6 |
|---|---|
Molecular Formula |
C11H24 |
Molecular Weight |
156.31 g/mol |
IUPAC Name |
2,3,7-trimethyloctane |
InChI |
InChI=1S/C11H24/c1-9(2)7-6-8-11(5)10(3)4/h9-11H,6-8H2,1-5H3 |
InChI Key |
XJKKSYAVEVAGFX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CCCC(C)C(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















